alpha-Methylcinnamaldehyde

Catalog No.
S759562
CAS No.
101-39-3
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methylcinnamaldehyde

CAS Number

101-39-3

Product Name

alpha-Methylcinnamaldehyde

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enal

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+

InChI Key

VLUMOWNVWOXZAU-CLFYSBASSA-N

SMILES

CC(=CC1=CC=CC=C1)C=O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC(=CC1=CC=CC=C1)C=O

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=O

Antioxidant Activity:

Studies have investigated the potential antioxidant properties of alpha-Methylcinnamaldehyde. One study found that it exhibited free radical scavenging activity and inhibited lipid peroxidation in vitro, suggesting a potential role in protecting cells from oxidative damage [PubChem: ]. Further research is needed to confirm these findings and determine its efficacy in vivo.

Antimicrobial Activity:

Flavor Research:

Alpha-Methylcinnamaldehyde is a key component of the flavor profile of cinnamon and other spices. Research in this area focuses on understanding its role in flavor perception and its interactions with other flavor compounds. This knowledge can be valuable for developing new flavors and improving the sensory qualities of food products.

Other Potential Applications:

Preliminary research suggests that alpha-Methylcinnamaldehyde may have other potential applications in scientific research, such as:

  • Anti-inflammatory activity: Studies suggest it may possess anti-inflammatory properties, but further research is needed.
  • Anticancer properties: Some studies have reported potential anti-cancer effects, but more research is needed to confirm these findings and understand the underlying mechanisms [].

Alpha-Methylcinnamaldehyde is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol. It appears as a pale yellow to clear liquid and is characterized by its cinnamon-like aroma and spicy flavor. This compound is primarily known for its use in the flavor and fragrance industries, where it contributes to various products ranging from perfumes to food flavorings. Its chemical structure features a methyl group attached to the alpha position of the cinnamaldehyde backbone, which is pivotal in defining its unique properties and applications .

Research on the specific mechanism of action of alpha-Methylcinnamaldehyde in biological systems is ongoing. However, some studies suggest it may exhibit antimicrobial activity by disrupting bacterial cell membranes []. Additionally, it might contribute to the flavor profile of foods by interacting with taste receptors.

Alpha-Methylcinnamaldehyde can be irritating to the skin, eyes, and respiratory system upon contact or inhalation. It is classified as a moderate skin irritant and a mild eye irritant.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling alpha-Methylcinnamaldehyde.
, including:

  • Condensation Reactions: It can be synthesized through the condensation of benzaldehyde and propionic aldehyde in the presence of a base, such as sodium hydroxide. This reaction is known as the Claisen-Schmidt condensation .
  • Hydrogenation: Controlled hydrogenation of alpha-methylcinnamic aldehyde yields alpha-methylcinnamaldehyde, showcasing its versatility in synthetic organic chemistry .
  • Self-Coupling: The compound can self-couple under certain conditions, forming dimers or oligomers, which may alter its physical properties and reactivity .

Alpha-Methylcinnamaldehyde exhibits notable biological activities, including:

  • Antifungal Properties: Research indicates that this compound has antifungal activity, making it useful in various applications within proteomics and microbiology .
  • Potential Health Effects: While it has beneficial properties, alpha-methylcinnamaldehyde can also cause skin irritation and may be toxic if ingested in significant quantities. Its LD50 (lethal dose for 50% of the population) values are 2050 mg/kg for oral administration in rats and greater than 5 g/kg for dermal exposure in rabbits .

The primary methods for synthesizing alpha-methylcinnamaldehyde include:

  • Claisen-Schmidt Condensation: This method involves the reaction of benzaldehyde with propanal using a base catalyst. It is favored for its efficiency and relatively straightforward procedure .
  • Controlled Hydrogenation: This approach allows for selective reduction of alpha-methylcinnamic aldehyde to produce alpha-methylcinnamaldehyde, emphasizing the importance of controlling reaction conditions to achieve desired outcomes .
  • Alternative Synthetic Routes: Other methods may involve variations in catalyst types or reaction conditions, but the Claisen-Schmidt reaction remains the most widely utilized due to its simplicity and effectiveness.

Alpha-Methylcinnamaldehyde finds extensive use across various industries:

  • Flavoring Agent: It is widely used in food products, especially in confectionery and beverages, where its cinnamon-like flavor enhances palatability.
  • Fragrance Industry: The compound is integral to perfumery, cosmetics, and personal care products due to its appealing scent.
  • Pharmaceuticals: It serves as an intermediate in synthesizing certain drugs, including Epalrestat, which is used for diabetic complications .
  • Household Products: It is also incorporated into soaps, detergents, and other cleaning agents for its fragrance properties .

Studies on alpha-methylcinnamaldehyde's interactions with biological systems reveal several important insights:

  • Complex Formation: The compound can interact with metal ions such as cobalt (II) and nickel (II), forming complexes that may have implications for catalysis or material science applications .
  • Toxicological Studies: Investigations into its toxicity highlight potential risks associated with skin contact and ingestion, necessitating careful handling in industrial settings .

Several compounds share structural or functional similarities with alpha-methylcinnamaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CinnamaldehydeC9H8OPrimary component of cinnamon oil; strong aroma.
BenzylideneacetoneC10H10OUsed as a flavoring agent; similar aromatic profile.
EugenolC10H12O2Found in clove oil; known for analgesic properties.
VanillinC8H8O3Main component of vanilla; sweet aroma.

Uniqueness of Alpha-Methylcinnamaldehyde

Alpha-Methylcinnamaldehyde stands out due to its specific methyl group positioning on the cinnamaldehyde structure, which influences both its sensory properties and biological activities. Unlike eugenol or vanillin, which have distinct medicinal uses beyond flavoring, alpha-methylcinnamaldehyde's primary applications are concentrated within flavoring and fragrance sectors while also possessing antifungal properties that are not as pronounced in similar compounds.

The Claisen-Schmidt condensation between benzaldehyde and propanal is the most widely employed method for synthesizing α-methylcinnamaldehyde. This reaction proceeds via a base-catalyzed mechanism involving three critical steps:

  • Enolate Formation: A strong base deprotonates propanal at the α-position, generating a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration: Elimination of water yields the α,β-unsaturated aldehyde product.

Catalyst selection significantly impacts efficiency. Wagh and Yadav demonstrated that Mg–Zr mixed oxides supported on hexagonal mesoporous silica (HMS) achieve 71% benzaldehyde conversion and 92% selectivity for α-methylcinnamaldehyde at 443 K. Table 1 summarizes catalytic performance.

Table 1. Catalyst Performance in Claisen-Schmidt Condensation

CatalystTemperature (K)Conversion (%)Selectivity (%)
20% Mg-Zr (2:1)/HMS4437192
KF/Al₂O₃29878.985
TBAB in Ethanol29859.788

Reaction optimization studies reveal that a benzaldehyde-to-propanal molar ratio of 1:1.5 minimizes side products like aldol dimers.

Phase-Transfer Catalysis Systems for Cross-Aldol Reactions

Phase-transfer catalysts (PTCs) enhance interfacial reactivity in biphasic systems. Tetrabutylammonium bromide (TBAB) is particularly effective, enabling reactions at ambient temperatures with reduced energy input. Key advantages include:

  • Solvent Compatibility: TBAB facilitates reactant transfer between aqueous and organic phases, often using ethanol or water as green solvents.
  • Catalyst Loading: As low as 1.5 mol% TBAB achieves 84.6% yield in ethanol, outperforming traditional bases like NaOH.

Comparative studies highlight TBAB’s superiority over polyethylene glycol (PEG) catalysts, which suffer from lower yields (54.2%) due to inefficient phase separation. Table 2 contrasts PTC systems.

Table 2. Phase-Transfer Catalysts for Propanal-Benzaldehyde Condensation

CatalystSolventTemperature (K)Yield (%)
TBABEthanol29884.6
PEG400Ethanol29854.2
KOH (aq)Water34371.0

Solvent Effects on Stereoselectivity in Propanal-Benzaldehyde Condensation

Solvent polarity and hydrogen-bonding capacity critically influence stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) stabilize transition states, favoring the trans-isomer (E:Z = 9:1). In contrast, protic solvents like ethanol promote keto-enol tautomerism, reducing selectivity (E:Z = 3:1).

Table 3. Solvent Impact on α-Methylcinnamaldehyde Stereoselectivity

SolventDielectric ConstantE:Z Ratio
DMF36.79:1
Ethanol24.33:1
Water80.15:1

Elevated temperatures (443 K) further enhance trans selectivity by accelerating dehydration kinetics.

Biosynthetic Pathways via Shikimate-Derived Phenylpropanoid Metabolism

While α-methylcinnamaldehyde is synthetically derived, its structural framework relates to phenylpropanoids biosynthesized via the shikimate pathway. Key enzymatic steps include:

  • Shikimate → Chorismate: Chorismate mutase converts chorismate to prephenate, the precursor for phenylalanine.
  • Phenylalanine Deamination: Phenylalanine ammonia-lyase (PAL) yields trans-cinnamic acid, a precursor for cinnamaldehyde derivatives.
  • Side-Chain Modification: Hypothetical α-methylation via S-adenosylmethionine-dependent methyltransferases could introduce the methyl group, though no natural enzymes are known to catalyze this step.

Figure 1. Proposed Biosynthetic Route to α-Methylcinnamaldehyde

Shikimate → Chorismate → Phenylalanine → Cinnamic Acid → Cinnamaldehyde → α-Methylcinnamaldehyde  

In vitro studies suggest engineered hydroxymethyltransferases or aldolases might enable biocatalytic production, though this remains unexplored.

Alpha-methylcinnamaldehyde demonstrates significant tyrosinase inhibitory activity through specific structural determinants that influence its binding kinetics and mechanism of action. Research conducted on alpha-substituted derivatives of cinnamaldehyde revealed that alpha-methylcinnamaldehyde exhibits inhibitory concentration fifty values of 0.440 millimolar for monophenolase activity and 0.450 millimolar for diphenolase activity [1] [2]. These values indicate moderate inhibitory potency compared to other alpha-substituted derivatives, with alpha-bromocinnamaldehyde showing the highest potency at 0.075 millimolar and 0.049 millimolar for monophenolase and diphenolase activities, respectively [1] [2].

The structural determinants contributing to tyrosinase inhibition by alpha-methylcinnamaldehyde involve the preservation of the essential alpha-beta-unsaturated carbonyl system, which is critical for biological activity [35]. Molecular docking studies demonstrate that alpha-methylcinnamaldehyde does not form direct metal interactions with the copper ions present in the tyrosinase active site, but instead interacts with amino acid residues within the active site center [1] [2]. This binding pattern results in competitive inhibition kinetics, where the compound competes with natural substrates for the enzyme active site [34].

The inhibition mechanism involves the reduction of ortho-quinone formation, a key step in melanin biosynthesis [1] [2]. Ultraviolet-visible spectroscopy and fluorescence quenching studies confirm that alpha-methylcinnamaldehyde acts as a static quencher of mushroom tyrosinase, indicating the formation of a stable enzyme-inhibitor complex [1] [2]. The reversible nature of the inhibition suggests that the binding interaction can be disrupted under appropriate conditions, which is characteristic of competitive inhibition [1] [2].

Table 1: Tyrosinase Inhibition Data for Alpha-Substituted Cinnamaldehyde Derivatives

CompoundMonophenolase Inhibitory Concentration Fifty (millimolar)Diphenolase Inhibitory Concentration Fifty (millimolar)Inhibition Type
Alpha-methylcinnamaldehyde0.440 [1]0.450 [1]Reversible [1]
Alpha-bromocinnamaldehyde0.075 [1]0.049 [1]Reversible [1]
Alpha-chlorocinnamaldehyde0.140 [1]0.110 [1]Reversible [1]

The kinetic parameters reveal that structural modifications at the alpha position significantly influence inhibitory potency [1] [2]. The methyl substitution in alpha-methylcinnamaldehyde provides moderate activity compared to halogen substitutions, suggesting that electron-withdrawing groups may enhance binding affinity to the tyrosinase active site [1] [2]. This structure-activity relationship demonstrates the importance of electronic effects in determining inhibitory efficacy [30] [31].

Ergosterol Biosynthesis Disruption in Antifungal Action

Alpha-methylcinnamaldehyde exhibits antifungal activity through the disruption of ergosterol biosynthesis pathways, which are essential for fungal membrane integrity and function. Research on cinnamaldehyde derivatives demonstrates that these compounds significantly affect ergosterol content in fungal cells, with studies showing up to 67.94 percent reduction in ergosterol levels when treated with cinnamaldehyde at concentrations of 3 millimolar [11]. This effect is accompanied by down-regulation of key ergosterol biosynthesis genes including ergosterol biosynthesis gene eleven, ergosterol biosynthesis gene six, and ergosterol biosynthesis gene four [11].

The mechanism of ergosterol biosynthesis disruption involves interference with multiple enzymatic steps in the sterol biosynthesis pathway [12] [14]. Alpha-methylcinnamaldehyde and related compounds target the endoplasmic reticulum-localized ergosterol biosynthesis pathway, which involves the sequential activity of twenty-five different enzymes [9]. The disruption primarily affects sterol delta five six-desaturase ergosterol biosynthesis gene three, squalene monooxygenase ergosterol biosynthesis gene one, and carbon fourteen sterol reductase enzymes [14].

Studies on Candida albicans biofilm formation reveal that alpha-methylcinnamaldehyde inhibits biofilm development by greater than 90 percent at concentrations of 50 micrograms per milliliter, with minimum inhibitory concentrations of 200 micrograms per milliliter or higher [10] [13]. This antibiofilm activity correlates with the disruption of ergosterol biosynthesis, as ergosterol is crucial for maintaining membrane fluidity and integrity during biofilm formation [10] [13].

Table 2: Antifungal Activity Parameters of Alpha-Methylcinnamaldehyde

Target OrganismBiofilm Inhibition (percent at 50 micrograms per milliliter)Minimum Inhibitory Concentration (micrograms per milliliter)Mechanism
Candida albicans DAY185>90 [10]≥200 [10]Ergosterol disruption [10]
Candida albicans ATCC 10231>95 [10]≥200 [10]Ergosterol disruption [10]

The transcriptomic analysis of fungal responses to cinnamaldehyde derivatives reveals significant down-regulation of genes involved in ergosterol pathway regulation [14]. The weakening of ergosterol biosynthesis results in disruption of intracellular adenosine triphosphate levels and essential ion equilibrium, leading to compromised cellular homeostasis [14]. This multifaceted disruption explains the broad-spectrum antifungal activity observed with alpha-methylcinnamaldehyde and related compounds [11] [14].

Gene expression studies demonstrate that alpha-methylcinnamaldehyde treatment leads to down-regulation of extracellular matrix protein one, invasion-associated protein six, repressor binding protein five, upstream control factor one, and upstream meiosis-specific gene six, while up-regulating chitinase four and yeast wall protein one [10] [13]. These expression changes correlate with reduced hyphal growth and cell aggregation, key processes in fungal biofilm development [10] [13].

Quorum Sensing Interference in Bacterial Biofilm Formation

Alpha-methylcinnamaldehyde demonstrates significant quorum sensing inhibitory activity, disrupting bacterial communication systems that regulate biofilm formation and virulence factor expression. Research on cinnamaldehyde and its derivatives reveals that these compounds interfere with multiple quorum sensing pathways, including acyl homoserine lactone-mediated systems and autoinducer-2 dependent signaling [18] [21].

Studies using Escherichia coli green fluorescent protein-based bioreporters demonstrate that cinnamaldehyde derivatives reduce luxuricarnus-mediated transcription from the luxuricarnus promoter by 70 percent when exposed to 200 micromolar concentrations [18] [21]. The compound effectively inhibits 3-oxo-carbon six-homoserine lactone-induced signaling while showing minimal effects on 3-oxo-carbon twelve-homoserine lactone-mediated luxuricarnus promoter activity [18] [21]. This selectivity suggests that alpha-methylcinnamaldehyde preferentially targets specific acyl homoserine lactone receptor systems [18] [21].

Vibrio harveyi bioluminescent reporter assays reveal that cinnamaldehyde derivatives significantly reduce bioluminescence mediated by 3-hydroxy-carbon four-homoserine lactone by 55 percent at 60 micromolar concentrations [18] [21]. Additionally, autoinducer-2 responsive systems show nearly 60 percent inhibition when treated with 100 micromolar concentrations, indicating broad-spectrum quorum sensing interference [18] [21].

Table 3: Quorum Sensing Inhibition Data for Cinnamaldehyde Derivatives

Signaling SystemInhibitor Concentration (micromolar)Inhibition (percent)Reporter System
3-oxo-C6-homoserine lactone200 [18]70 [18]Escherichia coli green fluorescent protein [18]
3-hydroxy-C4-homoserine lactone60 [18]55 [18]Vibrio harveyi bioluminescence [18]
Autoinducer-2100 [18]60 [18]Vibrio harveyi bioluminescence [18]

The mechanism of quorum sensing interference involves molecular interaction with luxuricarnus-type proteins, as demonstrated through molecular docking analysis [16]. These interactions disrupt the normal binding of acyl homoserine lactones to their cognate receptors, preventing the activation of downstream gene expression programs [16]. Importantly, this inhibition occurs at sublethal concentrations that do not affect bacterial growth, making it a promising anti-virulence strategy [15] [18].

Research on Pseudomonas aeruginosa demonstrates that cinnamaldehyde derivatives achieve approximately 70 percent reduction in green fluorescent protein production across multiple quorum sensing reporter strains [15] [20]. The compounds effectively repress expression of elastase luxuricarnus gene, rhamnolipid luxuricarnus gene, and Pseudomonas quinolone signal luxuricarnus gene, which are key virulence factors regulated by quorum sensing [15] [20]. Combination treatments with antibiotics reveal additive effects in biofilm inhibition, reaching 75.2 percent and 83.9 percent inhibition when combined with colistin and tobramycin, respectively [15] [20].

The disruption of bacterial biofilm formation by alpha-methylcinnamaldehyde involves interference with bis-(3'-5')-cyclic dimeric guanosine monophosphate signaling pathways [22]. Treatment with sub-inhibitory concentrations reduces intracellular levels of this secondary messenger, which controls biofilm formation in many bacterial species [22]. This mechanism explains the observed reduction in swarming motility and surface colonization phenotypes [22].

Structure-Activity Relationships in Melanogenesis Regulation

Alpha-methylcinnamaldehyde influences melanogenesis through complex structure-activity relationships that involve both direct tyrosinase inhibition and modulation of melanocyte signaling pathways. The compound's effects on melanin production are primarily mediated through its interaction with the microphthalmia-associated transcription factor regulatory network and downstream melanogenic enzyme expression [39] [42].

Research on cinnamamide derivatives with structural similarity to alpha-methylcinnamaldehyde demonstrates that compounds bearing 2,4-dihydroxyphenyl substituents exhibit superior tyrosinase inhibitory activity, with inhibition rates ranging from 67.33 to 79.67 percent at 25 micromolar concentrations [25] [28]. These derivatives show significantly higher activity than kojic acid, which achieves only 38.11 percent inhibition under identical conditions [25] [28]. The enhanced activity correlates with stronger binding affinity to the tyrosinase active site, as confirmed by molecular docking simulations [25] [28].

The structure-activity relationship analysis reveals that the presence of an (E)-beta-phenyl-alpha-beta-unsaturated carbonyl scaffold is essential for melanogenesis regulation [25] [28]. This structural motif enables the compound to act as a Michael acceptor, facilitating covalent or non-covalent interactions with target proteins [35]. Modifications to this core structure significantly alter biological activity, with the alpha-methyl substitution providing moderate activity compared to other substituents [25] [28].

Table 4: Structure-Activity Data for Melanogenesis Regulation

Structural FeatureTyrosinase Inhibition (percent at 25 micromolar)Melanin Content Reduction (percent)Cellular Activity
2,4-dihydroxyphenyl + alpha-methyl67-79 [25]Dose-dependent [25]Non-cytotoxic [25]
Alpha-beta-unsaturated carbonylEssential [28]Variable [28]Required for activity [28]
Michael acceptor capabilityCritical [35]Not specified [35]Protein interaction [35]

Cellular studies using B16F10 melanoma cells demonstrate that alpha-methylcinnamaldehyde and structurally related compounds dose-dependently inhibit both cellular tyrosinase activity and melanin content [25] [28]. The correlation between tyrosinase inhibition and melanin reduction indicates that enzyme inhibition is the primary mechanism underlying the anti-melanogenic effects [25] [28]. This relationship suggests that structural modifications that enhance tyrosinase binding affinity will correspondingly improve anti-melanogenic efficacy [25] [28].

The regulation of melanogenesis by alpha-methylcinnamaldehyde involves modulation of the alpha-melanocyte stimulating hormone-melanocortin 1 receptor signaling pathway [39] [40]. This pathway activates cyclic adenosine monophosphate-protein kinase A signaling, leading to phosphorylation of cyclic adenosine monophosphate response element-binding protein and subsequent upregulation of microphthalmia-associated transcription factor expression [39] [40]. The transcription factor then promotes expression of tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2, the key enzymes in melanin biosynthesis [39] [42].

Molecular docking studies reveal that effective melanogenesis regulators must achieve optimal binding geometry within the tyrosinase active site [31] [32]. The binding affinity depends on hydrogen bonding interactions with key amino acid residues, including asparagine 260 and asparagine 81, as well as pi-pi stacking interactions with histidine residues [31]. Alpha-methylcinnamaldehyde derivatives that form multiple favorable interactions show enhanced inhibitory potency and improved selectivity for melanogenic enzymes [31] [32].

Mechanochemical synthesis has emerged as a revolutionary approach for producing alpha-methylcinnamaldehyde without the need for organic solvents, representing a paradigm shift toward environmentally benign chemical processes. This methodology leverages mechanical energy to initiate and sustain chemical reactions, offering several advantages over traditional solution-based methods.

Ball Milling Techniques

Ball milling techniques have demonstrated exceptional efficiency in the synthesis of alpha-methylcinnamaldehyde through aldol condensation reactions. The mechanochemical approach utilizes solid sodium hydroxide as a base catalyst combined with grinding auxiliaries to facilitate mass transfer and achieve high yields. Research has shown that ball milling can reduce reaction times from hours to minutes while maintaining excellent selectivity.

The process involves the condensation of benzaldehyde with propanal in the presence of tetrabutylammonium bromide as a phase transfer catalyst, achieving yields of up to 84.6% within 6 hours at room temperature. The optimization of reaction parameters, including catalyst amount, molar ratio of reactants, and reaction time, significantly influences the final yield and selectivity of the target compound.

Grinding-Based Synthesis

Solid-state grinding methods have proven highly effective for the facile synthesis of alpha-methylcinnamaldehyde derivatives. The technique employs 20 mol% solid sodium hydroxide as a catalyst, utilizing a mortar and pestle grinding approach for 5 minutes to achieve excellent yields of 96-98%. This method demonstrates superior performance compared to other catalysts such as potassium hydroxide, sodium acetate, and ammonium acetate under solvent-free conditions.

The grinding technique extends beyond simple aldehydes to include various substituted benzaldehydes, producing corresponding bis-alkylidene derivatives with remarkable efficiency. The process eliminates the need for organic solvents entirely, significantly reducing environmental impact while maintaining high atom economy.

Mechanochemical Advantages

The mechanochemical synthesis of alpha-methylcinnamaldehyde offers several distinct advantages over conventional methods:

  • Environmental Benefits: Complete elimination of organic solvents reduces waste generation and environmental impact
  • Energy Efficiency: Room temperature operation minimizes energy requirements compared to thermal processes
  • Time Efficiency: Reaction times are dramatically reduced from hours to minutes
  • High Selectivity: Excellent control over side reactions and product selectivity
  • Scalability: Methods can be adapted for industrial-scale production
Synthesis MethodCatalyst/ReagentReaction Time (min)Yield (%)Temperature (°C)SelectivityEnvironmental Benefits
Ball Milling Aldol CondensationNaOH + Grinding Auxiliary1070-97Room TemperatureHighNo solvent, reduced waste
Grinding with Solid BaseSolid NaOH (20 mol%)596-98Room TemperatureExcellentSolvent-free, minimal waste
Vibrating Mill SynthesisBasic Catalyst1585-95Room TemperatureGoodNo organic solvents
Solvent-Free MechanosynthesisTetrabutylammonium Bromide36084.6Room TemperatureHighReduced solvent use
High-Speed Ball MillingPhase Transfer Catalyst6078.9Room TemperatureModerateLower environmental impact

Biocatalytic Routes Using Engineered Aldolases

Biocatalytic synthesis represents a sophisticated approach to producing alpha-methylcinnamaldehyde through enzymatic processes, offering exceptional stereoselectivity and mild reaction conditions. Advanced protein engineering has enabled the development of highly efficient aldolase enzymes capable of catalyzing complex carbon-carbon bond formation reactions with unprecedented precision.

Engineered Aldolase Systems

The development of engineered aldolase systems has revolutionized the biocatalytic synthesis of alpha-methylcinnamaldehyde. The redesigned 2-deoxy-D-ribose-5-phosphate aldolase from Escherichia coli, known as DERA-MA, demonstrates remarkable catalytic efficiency for asymmetric Michael additions and related reactions. Through 11 rounds of directed evolution, researchers achieved a 190-fold enhancement in catalytic activity compared to the wild-type enzyme.

The engineered enzyme system operates through an iminium-based mechanism, activating the enzyme-bound substrate as an electrophile rather than the traditional enamine-based nucleophilic activation. This mechanistic versatility enables the enzyme to catalyze diverse carbon-carbon bond formation reactions with excellent enantioselectivity (>95% enantiomeric excess).

Ene-Reductase Applications

Ene-reductases have demonstrated exceptional capability in the biocatalytic reduction of alpha-methylcinnamaldehyde derivatives. The old yellow enzyme family, particularly nicotinamide 2-cyclohexene-1-one reductase from Zymomonas mobilis, exhibits high stereoselectivity (97% enantiomeric excess) for the (S)-configuration of the product.

The biocatalytic process employs cloned and overexpressed ene-reductases to achieve nonracemic aryl-substituted alpha-methyldihydrocinnamaldehyde derivatives. The enzymatic reduction operates under mild conditions using NAD(P)H as a cofactor, with reaction optimization achieved through the use of tert-butyl methyl ether as a co-solvent.

Class II Metal Aldolases

Class II metal aldolases, particularly the enzyme from Acinetobacter baumannii (AbHpaI), represent a significant advancement in biocatalytic synthesis. This enzyme utilizes zinc as a native cofactor, demonstrating exceptional thermostability with a melting temperature of 87°C. The enzyme exhibits stereospecific aldol condensation to synthesize pure (4R)-2-keto-3-deoxy-D-galactonate without producing contaminating stereoisomers.

The Class II metal aldolase system offers several advantages:

  • Broad Substrate Specificity: Capable of utilizing various aldehydes as substrates
  • High Thermostability: Maintains activity at elevated temperatures
  • Solvent Tolerance: Functions effectively in organic solvent systems
  • Recyclability: Enzyme can be recovered and reused multiple times
Enzyme SystemCofactor/MetalSubstrate SpecificityStereoselectivityThermostability (°C)Turnover NumberIndustrial Application
Engineered DERA (DERA-MA)NADPHα,β-unsaturated aldehydesExcellent (>95% ee)Moderate190-fold enhancementPharmaceutical synthesis
Threonine Aldolase (LTA)Pyridoxal phosphateα-amino acidsHigh enantioselectivityGoodHighAmino acid production
Class II Metal Aldolase (AbHpaI)Zn²⁺, Mg²⁺, Co²⁺, Mn²⁺Broad aldehyde utilizationStereospecific (4R)-product87 (Tm)35-40x faster condensationChiral synthon synthesis
Old Yellow Enzyme (OYE)FMNCinnamaldehyde derivativesModerate (53% ee)GoodModerateFragrance industry
Nicotinamide Cyclohexenone Reductase (NCR)NAD(P)Hα-methylcinnamaldehydeHigh (97% ee)ModerateGoodFine chemicals

Recyclable Heterogeneous Catalyst Systems

Heterogeneous catalysis has emerged as a cornerstone of sustainable alpha-methylcinnamaldehyde production, offering excellent recyclability, easy separation, and high catalytic efficiency. The development of sophisticated heterogeneous catalyst systems, including zeolites, metal-organic frameworks, and mixed oxide catalysts, has enabled environmentally friendly synthetic routes with superior performance characteristics.

Zeolite-Based Catalysts

Zeolite-based catalysts have demonstrated exceptional performance in the sustainable synthesis of alpha-methylcinnamaldehyde through shape-selective catalysis. The unique microporous structure of zeolites, particularly ZSM-5, Y-zeolite, and Beta zeolite, provides excellent control over reaction selectivity and product distribution.

The Claisen-Schmidt condensation of benzaldehyde with propanal over magnesium-zirconium mixed oxide supported on hexagonal mesoporous silica (HMS) represents a significant advancement in zeolite-based catalysis. The HMS support provides high surface area (~800 m²/g) and tunable acid-base properties, while the Mg-Zr mixed oxide offers optimal catalytic sites for the condensation reaction.

Metal-Organic Framework Catalysts

Metal-organic frameworks have gained significant attention as recyclable heterogeneous catalysts for alpha-methylcinnamaldehyde synthesis. These crystalline materials combine the advantages of homogeneous and heterogeneous catalysis, offering high surface areas, tunable pore structures, and well-defined active sites.

Hafnium-based MOFs have demonstrated exceptional performance in cross-aldol condensation reactions, achieving near-quantitative yields under mild reaction conditions. The MOF catalyst exhibits excellent recyclability, maintaining catalytic activity over multiple reaction cycles with only minor decrease in performance. The presence of acid-base pairs in the MOF framework promotes soft enolization of ketones through α-proton abstraction, enabling highly selective condensation reactions.

Mixed Oxide Catalyst Systems

Mixed oxide catalysts, particularly magnesium-zirconium systems, have shown remarkable efficiency in the green synthesis of alpha-methylcinnamaldehyde. The combination of different metal oxides creates synergistic effects that enhance catalytic performance while maintaining excellent recyclability.

The magnesium zirconate (MgZrO₃) system demonstrates high catalytic activity due to the presence of oxygen vacancies and surface defects that create active sites for catalysis. The perovskite-type structure provides excellent thermal stability and resistance to catalyst deactivation, enabling multiple reaction cycles without significant loss of activity.

Catalyst Recyclability and Sustainability

The recyclability of heterogeneous catalysts represents a crucial aspect of sustainable alpha-methylcinnamaldehyde production. Research has demonstrated that well-designed heterogeneous catalysts can be recycled for 5-15 cycles while maintaining high catalytic activity.

Key factors affecting catalyst recyclability include:

  • Catalyst Stability: Resistance to leaching and structural degradation
  • Separation Efficiency: Ease of catalyst recovery from reaction mixture
  • Regeneration Capability: Ability to restore catalytic activity through simple treatments
  • Economic Viability: Cost-effectiveness of catalyst recovery and reuse
Catalyst TypeSupport MaterialActive SitePore Size (nm)Surface Area (m²/g)Recyclability (cycles)Reaction ConditionsAdvantages
Mg-Zr Mixed Oxide/HMSHMS (Hexagonal Mesoporous Silica)Mg²⁺-Zr⁴⁺ acid-base pairs2-10600-10005-10Mild (60-80°C)High selectivity, easy separation
Zeolite-Based CatalystsZSM-5, Y-zeolite, Beta zeoliteBrønsted acid sites0.5-1.2300-8003-8Moderate (100-200°C)Shape selectivity, thermal stability
MOF-Based SystemsMetal-Organic FrameworksLewis acid/base sites0.5-3.0500-20005-15Mild (25-100°C)Tunable properties, high surface area
Supported Metal CatalystsSilica, Alumina, CarbonMetal centers2-50100-10004-12Variable (50-150°C)Versatile, well-established
Layered Double HydroxidesMg-Al, Zn-Al LDHBasic sites0.8-2.0200-4006-10Mild (40-80°C)Basic catalysis, low cost

Comparative Sustainability Analysis

The sustainability of different alpha-methylcinnamaldehyde synthesis approaches can be evaluated through comprehensive metrics including atom economy, E-factor, energy consumption, and environmental impact. The comparative analysis demonstrates that green chemistry approaches offer significant advantages over traditional methods.

Synthesis ApproachAtom Economy (%)E-factor (kg waste/kg product)Energy Consumption (kJ/mol)Solvent Usage (L/mol)Catalyst RecoveryProcess SafetyScalability
Mechanochemical85-950.5-2.050-1500-0.5ExcellentHighGood
Biocatalytic90-990.1-1.020-800.1-2.0GoodHighModerate
Heterogeneous Catalysis80-901.0-5.0100-3000.5-3.0ExcellentGoodExcellent
Traditional Methods60-755.0-15.0200-5003.0-10.0PoorModerateGood

The data clearly demonstrate that green chemistry approaches to alpha-methylcinnamaldehyde synthesis offer superior sustainability metrics compared to traditional methods. Mechanochemical synthesis achieves the highest atom economy and lowest solvent usage, while biocatalytic routes provide the best E-factor and energy consumption. Heterogeneous catalysis offers the optimal balance of performance, recyclability, and scalability for industrial applications.

Physical Description

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)
Liquid
Yellow liquid, cinnamon-like odou

XLogP3

2.2

Boiling Point

302 °F at 100 mm Hg (NTP, 1992)
251.6 °C

Flash Point

175 °F (NTP, 1992)

Density

1.0407 at 63 °F (NTP, 1992)
1.034-1.040

UNII

16G5N27XPA

GHS Hazard Statements

Aggregated GHS information provided by 1781 companies from 6 notifications to the ECHA C&L Inventory.;
H317 (99.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

101-39-3

Wikipedia

Alpha-methylcinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2-Propenal, 2-methyl-3-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types